molecular formula C8H14ClNO2 B1400409 Quinuclidine-4-carboxylic acid hydrochloride CAS No. 40117-63-3

Quinuclidine-4-carboxylic acid hydrochloride

Cat. No. B1400409
CAS RN: 40117-63-3
M. Wt: 191.65 g/mol
InChI Key: JTYXRFSULOZNPH-UHFFFAOYSA-N
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Patent
USRE039128E1

Procedure details

Quinuclidine-4-carboxylic acid hydrochloride (6.0 g, 0.031 mmoles) in tetrahydrofuran (300 ml) was treated with lithium aluminum hydride (5.0 g, 0.137 mmoles) at ambient temperature for 18 hours. Water (20 ml) and 10% aqueous sodium hydroxide (7.5 ml) was added carefully and the mixture filtered, washing with diethyl ether. The combined filtrates were evaporated to dryness to give the title compound as a white solid 4.04 g, (91%): MS (+ve ion electrospray) m/z 142 (MH+, 100%)
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
Cl.[N:2]12[CH2:9][CH2:8][C:5]([C:10](O)=[O:11])([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[N:2]12[CH2:9][CH2:8][C:5]([CH2:10][OH:11])([CH2:6][CH2:7]1)[CH2:4][CH2:3]2 |f:0.1,2.3.4.5.6.7,9.10|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
Cl.N12CCC(CC1)(CC2)C(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
washing with diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N12CCC(CC1)(CC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92289.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.